molecular formula C10H7N5O2 B11192203 5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

5-Hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B11192203
M. Wt: 229.19 g/mol
InChI Key: XAJBECXLYJGSOC-UHFFFAOYSA-N
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Description

5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that combines the structural features of triazole and quinazoline.

Preparation Methods

The synthesis of 5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors in the biological system, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

5-Hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be compared with other similar compounds, such as:

    Fluconazole: An antifungal drug containing a triazole moiety.

    Voriconazole: Another antifungal drug with a triazole structure.

    Trazodone: An antidepressant containing a triazole ring.

Properties

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C10H7N5O2/c11-8(16)7-9-12-10(17)5-3-1-2-4-6(5)15(9)14-13-7/h1-4,14H,(H2,11,16)

InChI Key

XAJBECXLYJGSOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)N

Origin of Product

United States

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